Structural Profiling, Synthesis, and Pharmacological Utility of 2-(1-Ethylpiperidin-3-yl)azepane
Structural Profiling, Synthesis, and Pharmacological Utility of 2-(1-Ethylpiperidin-3-yl)azepane
Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
The pursuit of high-Fsp3 (fraction of sp3-hybridized carbons) scaffolds has revolutionized modern medicinal chemistry, driving the development of molecules with enhanced solubility, reduced off-target toxicity, and superior pharmacokinetic profiles. 2-(1-Ethylpiperidin-3-yl)azepane is a highly versatile bis-heterocyclic aliphatic amine. Characterized by its unique combination of a 7-membered azepane ring and a 6-membered piperidine ring, this compound serves as a conformationally restricted bioisostere and a privileged scaffold for central nervous system (CNS) drug discovery.
This whitepaper provides an in-depth technical analysis of the chemical structure, molecular weight, stereochemical dynamics, and synthetic methodologies associated with 2-(1-Ethylpiperidin-3-yl)azepane, grounded in authoritative chemical literature.
Structural & Physicochemical Profiling
The structural identity of 2-(1-Ethylpiperidin-3-yl)azepane is defined by two distinct saturated nitrogenous heterocycles linked via a single carbon-carbon bond. The core consists of an azepane ring substituted at the C2 position by a 1-ethylpiperidin-3-yl moiety.
The molecular formula is C13H26N2 . The exact molecular weight is calculated based on the atomic weights of its constituent elements (13 Carbon atoms, 26 Hydrogen atoms, and 2 Nitrogen atoms), yielding a molecular weight of 210.36 g/mol [1].
Quantitative Physicochemical Data
To facilitate lead optimization and computational modeling, the core physicochemical parameters of the scaffold are summarized below. The causality behind these metrics dictates the compound's behavior in biological systems: the low molecular weight (<400 Da) and optimal lipophilicity make it an excellent candidate for blood-brain barrier (BBB) penetration.
| Parameter | Value | Causality / Pharmacological Significance |
| Molecular Formula | C13H26N2 | High sp3 carbon fraction (Fsp3 = 1.0) minimizes planar stacking, reducing hERG toxicity. |
| Molecular Weight | 210.36 g/mol | Well within Lipinski’s Rule of 5; ensures high ligand efficiency (LE). |
| Exact Mass | 210.2096 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| H-Bond Donors | 1 (Azepane NH) | Provides a highly directional hydrogen bond for target receptor anchoring. |
| H-Bond Acceptors | 2 (N lone pairs) | Enhances aqueous solubility and dictates basicity (pKa ~9.5–10.2). |
Stereochemical Complexity & Conformational Dynamics
The linkage between the azepane and piperidine rings introduces significant stereochemical complexity. The molecule possesses two chiral centers:
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C2 of the azepane ring
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C3 of the piperidine ring
This results in four possible stereoisomers (two diastereomeric pairs: R,R/S,S and R,S/S,R). The piperidine ring strongly prefers a rigid chair conformation, with the bulky azepane substituent occupying an equatorial position to minimize 1,3-diaxial steric clashes. Conversely, the 7-membered azepane ring is highly flexible, rapidly interconverting between twist-chair and boat conformations. This dynamic flexibility allows the scaffold to adapt to complex binding pockets, a feature highly sought after in [2].
Fig 1: Structural hierarchy and stereochemical divergence of the bis-heterocycle.
Synthetic Methodologies & Workflow
The synthesis of highly functionalized bis-heterocycles requires precise stereocontrol. Traditional cross-coupling often fails due to the high basicity of the aliphatic amines, which can poison metal catalysts. Instead, the most robust approach relies on an oxidative ring-opening followed by a double reductive amination cascade , a protocol extensively validated for functionalized azaheterocycles [3].
Step-by-Step Experimental Protocol: Reductive Amination Cascade
Rationale: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) rather than Sodium Borohydride (NaBH4). NaBH(OAc)3 is a milder reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the unreacted aldehyde/ketone precursors, thereby preventing the formation of acyclic dead-end byproducts.
Step 1: Precursor Activation
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Dissolve 1.0 equivalent of 1-ethylpiperidine-3-carboxaldehyde and 1.1 equivalents of azepan-2-one (or a suitable protected azepane precursor) in anhydrous 1,2-dichloroethane (DCE).
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Causality: DCE is chosen over dichloromethane (DCM) because its higher boiling point allows for mild heating (if required) to drive the thermodynamically challenging imine condensation.
Step 2: Imine Formation & Reduction
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Add 1.5 equivalents of NaBH(OAc)3 and a catalytic amount of glacial acetic acid (0.1 eq) to the mixture at 0°C.
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Causality: The acetic acid acts as a proton source to activate the carbonyl carbon, accelerating the nucleophilic attack by the amine.
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Stir the reaction mixture at room temperature for 12–16 hours under an inert argon atmosphere.
Step 3: Quenching and Extraction
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Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess reducing agent.
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Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Step 4: Diastereomeric Resolution
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The crude mixture will contain a mixture of diastereomers. Separate these using preparative chiral High-Performance Liquid Chromatography (HPLC) using a Daicel Chiralpak AD-H column (Hexane/Isopropanol/Diethylamine 90:10:0.1).
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Causality: The addition of 0.1% diethylamine to the mobile phase suppresses the tailing of the highly basic secondary and tertiary amines on the silica-based stationary phase.
Fig 2: Self-validating synthetic workflow for bis-heterocycle generation.
Analytical Validation Protocols (Self-Validating System)
To ensure the trustworthiness of the synthesis, the protocol must be self-validating. The successful formation of 2-(1-Ethylpiperidin-3-yl)azepane is confirmed through a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Validation Step 1: HRMS (ESI-TOF)
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Method: Electrospray Ionization Time-of-Flight (ESI-TOF) in positive ion mode.
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Expected Outcome: An [M+H]+ peak at m/z 211.2174.
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Causality: The exact mass of the neutral compound is 210.2096 Da. The addition of a proton (1.0078 Da) during ESI yields 211.2174. A mass accuracy within 5 ppm confirms the elemental composition (C13H26N2) and rules out unreduced imine intermediates (which would appear at m/z 209).
Validation Step 2: 1H and 13C NMR
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Method: 400 MHz NMR in CDCl3.
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Expected Outcome:
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1H NMR: The disappearance of the aldehyde proton signal (~9.5 ppm) confirms complete consumption of the starting material. The presence of a characteristic quartet at ~2.4 ppm (2H, CH2 of the ethyl group) and a triplet at ~1.0 ppm (3H, CH3 of the ethyl group) confirms the integrity of the 1-ethyl substitution.
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13C NMR: Exactly 13 distinct carbon signals must be observed. The highly deshielded carbons adjacent to the nitrogen atoms (C2 of azepane, C2/C6 of piperidine, and the ethyl CH2 ) will appear between 45–65 ppm.
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Pharmacological & Medicinal Chemistry Applications
Bis-heterocyclic compounds like 2-(1-Ethylpiperidin-3-yl)azepane are highly privileged in drug discovery. The spatial arrangement of the two basic nitrogen atoms allows the molecule to span multiple binding sub-pockets simultaneously.
Specifically, this scaffold is a prime candidate for targeting G-Protein Coupled Receptors (GPCRs) , such as Histamine H3 receptors or Sigma-1/Sigma-2 receptors. The basicity of the azepane nitrogen ensures it is protonated at physiological pH (7.4), allowing it to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32 in GPCRs). Meanwhile, the lipophilic 1-ethylpiperidine moiety projects into hydrophobic accessory pockets, driving binding affinity through favorable entropic displacement of water molecules.
References
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Krchnák, V., et al. (2009). Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity. Journal of Combinatorial Chemistry / PMC - NIH. URL: [Link]
